An In-depth Technical Guide to 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
An In-depth Technical Guide to 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delves into the compound's chemical identity, proposed synthesis methodologies, and its prospective applications, particularly in the realm of drug discovery. By examining the structure-activity relationships of analogous compounds, we will explore the rationale behind its design and its potential as a scaffold for novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of innovative chemical entities.
Introduction: The Strategic Importance of Heterocyclic Scaffolds
The confluence of a thiophene ring and a tetrahydrofuran moiety in 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde presents a unique chemical architecture. Thiophene and its derivatives are well-established pharmacophores, integral to a wide array of FDA-approved drugs due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The thiophene ring is often utilized as a bioisosteric replacement for a phenyl ring, offering modulated physicochemical properties and metabolic stability.[1] The tetrahydrofuran motif is also prevalent in numerous natural products and pharmaceuticals, contributing to their biological activity and pharmacokinetic profiles.[3] The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular frameworks.
This guide will provide a detailed examination of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, from its fundamental properties to its potential as a key intermediate in the synthesis of novel compounds with therapeutic promise.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 915919-80-1 | PubChem |
| Molecular Formula | C₉H₁₀O₂S | PubChem |
| Molecular Weight | 182.24 g/mol | PubChem[4] |
| Appearance | Liquid | Chem-Impex |
| IUPAC Name | 5-(oxolan-2-yl)thiophene-2-carbaldehyde | PubChem[4] |
| Canonical SMILES | C1CC(OC1)C2=CC=C(S2)C=O | PubChem[4] |
| InChI Key | MGOHCQMJKSEIMM-UHFFFAOYSA-N | PubChem[4] |
This data is compiled from publicly available chemical databases and supplier information.
Proposed Synthesis Methodology
Retrosynthetic Analysis
A retrosynthetic approach suggests that the target molecule can be constructed by forming the C-C bond between the thiophene and tetrahydrofuran rings. This can be achieved by coupling a suitably functionalized thiophene with a functionalized tetrahydrofuran.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Suzuki-Miyaura Coupling Protocol
This proposed protocol utilizes a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromothiophene-2-carbaldehyde and a tetrahydrofuran-2-ylboronic acid derivative.
Materials:
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5-bromothiophene-2-carbaldehyde
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Tetrahydrofuran-2-ylboronic acid pinacol ester
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Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Solvent (e.g., 1,4-dioxane, toluene, DMF)
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Water (degassed)
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Inert gas (Argon or Nitrogen)
Experimental Procedure:
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Reaction Setup: To a flame-dried Schlenk flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq), tetrahydrofuran-2-ylboronic acid pinacol ester (1.2 eq), and the base (2.0-3.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium(0) catalyst (0.02-0.05 eq).
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
Causality of Experimental Choices:
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Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
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Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for the same reason as maintaining an inert atmosphere.
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Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
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Excess Boronic Ester: Using a slight excess of the boronic ester helps to drive the reaction to completion.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde make it an attractive starting point for the synthesis of novel drug candidates. The thiophene core is a known pharmacophore in a variety of therapeutic areas.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for derivatives of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde are not available, we can infer potential trends from related thiophene-2-carboxamide derivatives. For instance, the presence of electron-donating groups on the thiophene ring can enhance antioxidant and antibacterial activities.[7] The tetrahydrofuran moiety, with its potential for hydrogen bonding and its defined stereochemistry, can significantly influence the binding affinity and selectivity of a molecule for its biological target.
Potential Therapeutic Targets
Thiophene derivatives have demonstrated a broad range of pharmacological activities, suggesting that compounds derived from 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde could be investigated for:
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Anticancer Activity: Many thiophene-containing compounds exhibit potent anticancer properties.[1]
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Antimicrobial Activity: The thiophene nucleus is a key component of several antibacterial and antifungal agents.[8][9]
-
Anti-inflammatory Effects: Thiophene derivatives have been explored for their anti-inflammatory potential.[2]
The aldehyde functionality of the title compound allows for its facile conversion into various other functional groups, such as imines, oximes, and hydrazones, which are common in biologically active molecules.
Caption: Workflow for drug discovery applications.
Analytical Characterization
The structural elucidation and purity assessment of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde and its derivatives would typically involve a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the thiophene and tetrahydrofuran rings and the presence of the aldehyde group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.
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Infrared (IR) Spectroscopy: The presence of the aldehyde carbonyl group would be indicated by a characteristic strong absorption band in the IR spectrum.
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Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be employed to assess the purity of the synthesized compound.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is not publicly available, a risk assessment should be conducted based on the known hazards of its constituent functional groups: thiophene aldehydes and tetrahydrofuran.
-
Thiophene Aldehydes: These compounds are often classified as irritants to the skin, eyes, and respiratory tract. Some may be harmful if swallowed.[10]
-
Tetrahydrofuran: This is a flammable liquid and can form explosive peroxides upon storage. It is also an irritant.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources.
-
Given the tetrahydrofuran moiety, it is prudent to test for the presence of peroxides before use, especially if the compound has been stored for an extended period.
Conclusion
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a promising and versatile building block for synthetic and medicinal chemists. Its unique combination of a thiophene core, a tetrahydrofuran substituent, and a reactive aldehyde group provides a rich platform for the development of novel compounds with potential applications in drug discovery and materials science. While further research is needed to fully elucidate its synthetic pathways and biological activities, the information presented in this guide provides a solid foundation for future investigations into this intriguing molecule.
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